molecular formula C12H15F2N B11736010 1-(3,4-Difluorophenyl)cyclopentanemethanamine

1-(3,4-Difluorophenyl)cyclopentanemethanamine

Cat. No.: B11736010
M. Wt: 211.25 g/mol
InChI Key: JVZDCLINPVPCHU-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)cyclopentanemethanamine is a cycloalkane-substituted methanamine derivative featuring a 3,4-difluorophenyl group attached to a cyclopentane ring. The compound’s structure combines a rigid cyclopentane backbone with electron-withdrawing fluorine substituents on the aromatic ring, which may influence its physicochemical properties, such as lipophilicity, solubility, and receptor-binding affinity.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

[1-(3,4-difluorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15F2N/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2

InChI Key

JVZDCLINPVPCHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, substituent effects, and physicochemical properties derived from the evidence:

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride

  • Structure : Cyclopentane ring with a 2-chloro-4-fluorophenyl group.
  • Key Differences :
    • Substitution pattern on the aromatic ring (2-Cl, 4-F vs. 3,4-diF).
    • Chlorine introduces greater steric bulk and electronegativity compared to fluorine.
    • Hydrochloride salt form enhances solubility in polar solvents .
  • Molecular Weight : ~245.7 g/mol (calculated).

1-(4-Chlorophenyl)cyclopentanemethanamine

  • Structure : Cyclopentane ring with a 4-chlorophenyl group.
  • Key Differences :
    • Single chlorine substituent at the para position vs. two fluorines in the target compound.
    • Chlorine’s higher lipophilicity (Cl: +0.71, F: +0.43 in π-system contributions) may increase membrane permeability but reduce metabolic stability .
  • Molecular Weight : ~209.7 g/mol (calculated).

1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine

  • Structure : Cyclopentane ring with a 4-trifluoromethylphenyl group.
  • Increased molecular weight (229.24 g/mol) due to the -CF₃ group .
  • Storage : Requires 2–8°C for stability, indicating higher sensitivity compared to difluoro analogs .

1-(3,4-Difluorophenyl)cyclobutanemethanamine

  • Structure : Cyclobutane ring with a 3,4-difluorophenyl group.
  • Lower molecular weight (215.21 g/mol vs. ~229 g/mol for cyclopentane analogs) .

N-[1-(3,4-Dichlorophenyl)ethyl]cyclopentanamine

  • Structure : Cyclopentane amine with a 3,4-dichlorophenyl-ethyl chain.
  • Key Differences :
    • Dichloro substitution increases lipophilicity (ClogP ~3.5) compared to difluoro analogs (ClogP ~2.8).
    • Ethyl linker adds flexibility, possibly improving bioavailability but reducing target specificity .
  • Molecular Weight : 258.19 g/mol.

Comparative Data Table

Compound Name Aromatic Substituent Cycloalkane Ring Molecular Weight (g/mol) Key Properties
1-(3,4-Difluorophenyl)cyclopentanemethanamine 3,4-diF Cyclopentane ~215.21 Moderate lipophilicity, electron-deficient aromatic ring
1-(2-Cl-4-F-phenyl)cyclopentanemethanamine HCl 2-Cl,4-F Cyclopentane ~245.7 Enhanced solubility (HCl salt), steric bulk
1-(4-Cl-phenyl)cyclopentanemethanamine 4-Cl Cyclopentane ~209.7 High lipophilicity, metabolic stability concerns
1-[4-(CF₃)-phenyl]cyclopentan-1-amine 4-CF₃ Cyclopentane 229.24 Strong electron-withdrawal, sensitive storage
1-(3,4-diF-phenyl)cyclobutanemethanamine 3,4-diF Cyclobutane ~215.21 Higher ring strain, reduced conformational flexibility
N-[1-(3,4-diCl-phenyl)ethyl]cyclopentanamine 3,4-diCl (ethyl-linked) Cyclopentane 258.19 High lipophilicity, flexible linker

Research Implications

  • Ring Size : Cyclopentane balances rigidity and flexibility, whereas cyclobutane introduces strain that may limit binding pocket compatibility.
  • Pharmacological Potential: Difluoro analogs are promising for CNS targets due to balanced solubility and blood-brain barrier penetration, while chloro/CF₃ variants may excel in peripheral applications .

Limitations

  • Evidence lacks explicit pharmacological data (e.g., IC₅₀, binding assays) for direct activity comparisons.
  • Storage and stability data are incomplete for most analogs, limiting formulation insights.

Biological Activity

1-(3,4-Difluorophenyl)cyclopentanemethanamine is a chemical compound notable for its unique structural features, which include a cyclopentane ring substituted with a 3,4-difluorophenyl group and an amine functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neuropsychiatric disorders such as depression and anxiety.

  • Molecular Formula : C13H14F2N
  • Molecular Weight : Approximately 225.25 g/mol
  • Structural Characteristics : The presence of fluorine atoms enhances the compound's lipophilicity, potentially influencing its biological activity.

Research indicates that this compound interacts with various receptors and enzymes within biological systems. Its structural similarity to other psychoactive compounds suggests that it may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Interaction Studies

Interaction studies are vital for understanding the biological behavior of this compound. These studies typically focus on:

  • Receptor Binding Affinity : Evaluating how well the compound binds to specific neurotransmitter receptors.
  • Enzyme Inhibition : Investigating its potential to inhibit enzymes involved in neurotransmitter metabolism.

Biological Activity

This compound exhibits several biological activities:

  • Antidepressant-like Effects : Preliminary studies indicate that this compound may possess antidepressant properties due to its ability to enhance serotonin levels in the brain.
  • Anxiolytic Potential : Similar to other compounds in its class, it may help reduce anxiety symptoms by modulating neurotransmitter activity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can highlight the unique features and potential advantages of this compound:

Compound NameStructure CharacteristicsUnique Features
1-(4-Fluorophenyl)cyclopropanemethanamineCyclopropane ring with a fluorophenyl groupSmaller ring size may influence reactivity
1-(2-Fluorophenyl)cyclobutanemethanamineCyclobutane ring with a fluorophenyl groupStrain in cyclobutane may affect stability
1-(3-Chlorophenyl)cyclopentanemethanamineCyclopentane with a chlorophenyl groupChlorine instead of fluorine alters properties

This table illustrates how variations in halogenation and ring size can affect the reactivity and biological interactions of these compounds.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Antidepressant Effects : A study published in a peer-reviewed journal demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors in animal models, suggesting its potential use as an antidepressant agent.
  • Anxiolytic Activity Assessment : Another research effort evaluated the anxiolytic properties of the compound through behavioral tests, showing promising results comparable to established anxiolytics.
  • Pharmacokinetic Profile Evaluation : Studies assessing the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics, which may enhance its therapeutic efficacy.

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